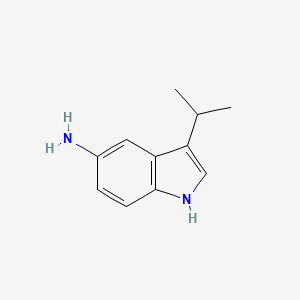

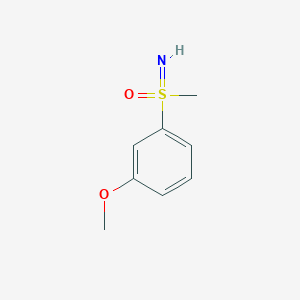

3-isopropyl-1H-indol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The indole ring system represents one of the most abundant and important heterocycles in nature .

Synthesis Analysis

Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .Molecular Structure Analysis

Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . This important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century .Physical And Chemical Properties Analysis

Indoles are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications

Analytical Challenges in Forensic Analysis

3-Isopropyl-1H-indol-5-amine, due to its structural similarity with other isomeric substances, presents significant analytical challenges in forensic analysis. Differentiating between such isomers, especially in the absence of reference material, requires sophisticated analytical techniques. Research has shown that using a combination of mass spectral and UV conditions can help in differentiating these isomers, which is crucial for accurate identification in forensic investigations (Elliott et al., 2013).

Enzymatic Synthesis and Industrial Applications

Amine transaminases (ATAs) are biocatalysts used in chemo-enzymatic syntheses, including industrial applications, due to their ability to transfer an amine group from a donor to an acceptor with high enantiopurity. Isopropylamine, related to 3-isopropyl-1H-indol-5-amine, is a favored amine donor in these reactions. The research indicates the necessity for substrate- and ATA-dependent reaction engineering to optimize the use of isopropylamine in enzymatic synthesis, highlighting its industrial relevance in producing high-purity amines (Dawood et al., 2018).

Green Chemistry in Synthesis

The principles of green chemistry advocate for sustainable methods in chemical synthesis. Research has shown that 3-(1H-indol-3-yl)isoindolin-1-one derivatives can be synthesized through a catalyst-free process in water, emphasizing the importance of environmentally friendly methods. This approach aligns with the broader goal of minimizing the environmental impact of chemical synthesis and promotes the development of sustainable chemical processes (Chen et al., 2014).

Mechanism of Action

Future Directions

There is still room for improvement in the field of indole synthesis . With a few exceptions, such as those proceeding through functionalization of pyrroles, and methods that form both rings simultaneously, indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .

properties

IUPAC Name |

3-propan-2-yl-1H-indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAKXUPIKPLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-1H-indol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)

![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)

![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)